Cas no 1396872-92-6 (N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide)
![N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide structure](https://ja.kuujia.com/scimg/cas/1396872-92-6x500.png)
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide 化学的及び物理的性質
名前と識別子
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- N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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- インチ: 1S/C16H22N2O5/c1-20-13-6-10(7-14(21-2)15(13)22-3)17-16(19)18-11-4-5-12(18)9-23-8-11/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,17,19)
- InChIKey: DHYQTUCBWLWCLY-UHFFFAOYSA-N
- ほほえんだ: C12N(C(NC3=CC(OC)=C(OC)C(OC)=C3)=O)C(CC1)COC2
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6266-0373-10μmol |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-30mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 30mg |
$178.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-5mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-25mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-5μmol |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-20μmol |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 20μmol |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-10mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6266-0373-75mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6266-0373-40mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 40mg |
$210.0 | 2023-09-09 | ||
Life Chemicals | F6266-0373-1mg |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
1396872-92-6 | 1mg |
$81.0 | 2023-09-09 |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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3. Book reviews
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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9. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamideに関する追加情報
Professional Introduction to N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS No. 1396872-92-6)
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide, identified by its CAS number 1396872-92-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, characterized by its complex bicyclic structure and aromatic substituents, has garnered attention for its potential applications in drug discovery and molecular chemistry.
The structural framework of N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide consists of a bicyclic system containing an oxygen atom and an azabicyclo[3.2.1]octane core, which is further functionalized with a carboxamide group and a 3,4,5-trimethoxyphenyl moiety. This unique arrangement imparts distinct chemical and pharmacological properties, making it a valuable candidate for various research applications.
In recent years, the study of heterocyclic compounds has seen remarkable advancements, particularly in the development of novel therapeutic agents. The presence of both oxygen and nitrogen atoms in the bicyclic system of N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide contributes to its versatility in forming hydrogen bonds and participating in complex molecular interactions. These characteristics are particularly relevant in the design of molecules targeting biological receptors and enzymes.
The 3,4,5-trimethoxyphenyl substituent is a key feature that influences the compound's electronic properties and binding affinity. This aromatic group is known for its ability to modulate the reactivity and selectivity of pharmaceutical compounds. In the context of drug development, such substituents are often employed to enhance solubility, improve metabolic stability, and optimize binding interactions with biological targets.
Recent research has highlighted the importance of bicyclic structures in medicinal chemistry due to their ability to mimic natural product scaffolds and exhibit high binding affinities. The azabicyclo[3.2.1]octane core in N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is particularly noteworthy for its rigid conformation, which can be advantageous in designing molecules with precise three-dimensional shapes tailored to fit specific biological targets.
The carboxamide group at the 8-position of the bicyclic system provides another layer of functionality that can be exploited for further derivatization. Carboxamides are well-known for their role as pharmacophores in numerous drugs and bioactive molecules due to their ability to engage in hydrogen bonding and salt formation interactions with biological targets.
In the realm of synthetic chemistry, N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide serves as a versatile intermediate for constructing more complex molecules. Its unique structural features allow for diverse chemical modifications at multiple sites, enabling chemists to explore a wide range of structural variations and optimize biological activity.
The potential applications of this compound extend beyond academic research into industrial settings where it may be used as a building block for drug candidates or as a tool compound in biochemical assays. Its ability to interact with biological systems makes it a promising candidate for further investigation in areas such as enzyme inhibition and receptor binding studies.
The synthesis of N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The construction of the azabicyclo[3.2.1]octane core requires careful planning to ensure regioselectivity and yield optimization during each synthetic step.
The incorporation of the 3,4,5-trimethoxyphenyl group and the carboxamide functionality further complicates the synthetic route but also enhances the compound's potential utility as a pharmacological agent. Advances in catalytic techniques have enabled more efficient access to such complex molecules compared to traditional synthetic approaches.
In conclusion, N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide (CAS No. 1396872-92-6) represents a significant advancement in the field of heterocyclic chemistry with potential implications for drug discovery and molecular biology research.
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